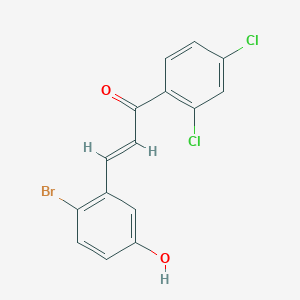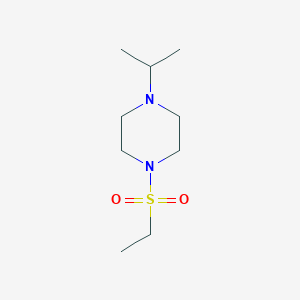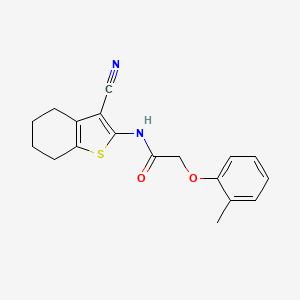![molecular formula C29H22N2O8 B10883728 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate is a complex organic compound with the molecular formula C29H22N2O8. This compound is characterized by the presence of nitrobenzoyl groups and phenyl rings, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate typically involves multiple steps, including nitration, esterification, and coupling reactions. The process begins with the nitration of benzoyl compounds to introduce nitro groups. This is followed by esterification reactions to form the ester linkages. The final step involves coupling the intermediate products to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-{4-[(3-Nitrobenzoyl)oxy]phenyl}cyclohexyl)phenyl 3-nitrobenzoate: Similar structure but with a cyclohexyl group instead of a methyl group.
Ethyl 3-nitrobenzoate: A simpler ester with a single nitrobenzoyl group.
Uniqueness
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate is unique due to its complex structure, which includes multiple nitrobenzoyl groups and phenyl rings.
Properties
Molecular Formula |
C29H22N2O8 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[4-[2-[4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C29H22N2O8/c1-29(2,21-9-13-25(14-10-21)38-27(32)19-5-3-7-23(17-19)30(34)35)22-11-15-26(16-12-22)39-28(33)20-6-4-8-24(18-20)31(36)37/h3-18H,1-2H3 |
InChI Key |
RCMIXEARTXBUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)
![Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10883667.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)

![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)


![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)

